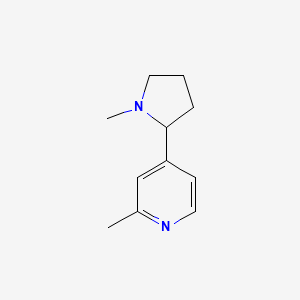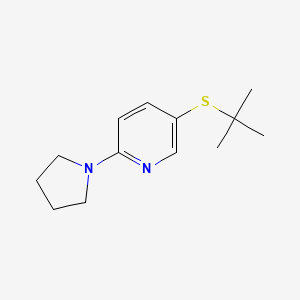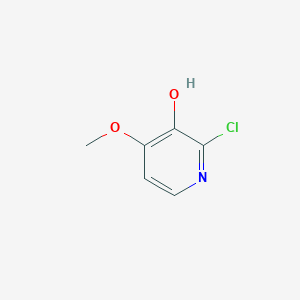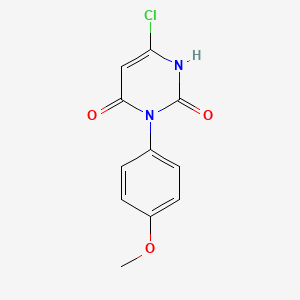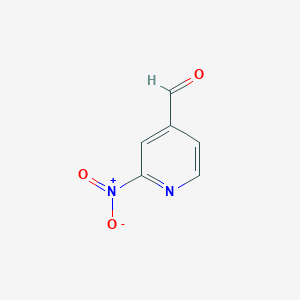
2-Nitroisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitroisonicotinaldehyde is an organic compound with the molecular formula C6H4N2O3. It is a derivative of isonicotinaldehyde, where a nitro group is substituted at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroisonicotinaldehyde typically involves the nitration of isonicotinaldehyde. One common method is the reaction of isonicotinaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitroisonicotinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed:
Reduction: 2-Aminoisonicotinaldehyde.
Oxidation: 2-Nitroisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitroisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitroisonicotinaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. These intermediates can cause oxidative stress, DNA damage, and inhibition of key enzymes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
2-Nitrobenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
2-Nitroisonicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Aminoisonicotinaldehyde: The amino derivative of 2-Nitroisonicotinaldehyde.
Uniqueness: this compound is unique due to the presence of both a nitro group and an aldehyde group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4N2O3 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
2-nitropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-2-7-6(3-5)8(10)11/h1-4H |
InChI Key |
DHJWCAYNEYUEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Piperazin-1-yl)benzo[d][1,2,3]triazine](/img/structure/B11812063.png)

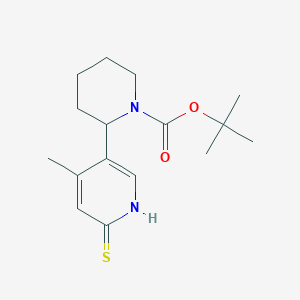

![2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11812090.png)
![(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B11812098.png)
